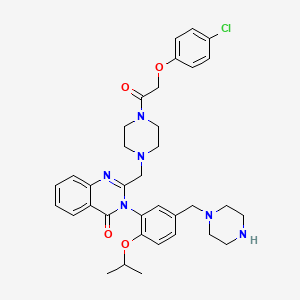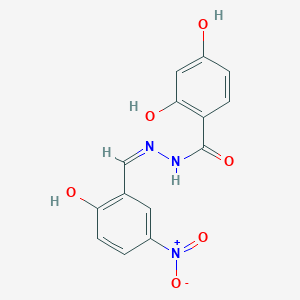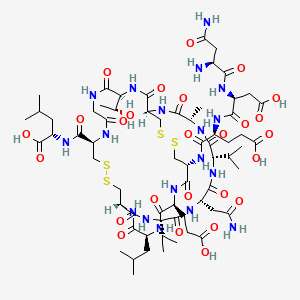
Presatovir
Descripción general
Descripción
Presatovir, also known as GS-5806, is an antiviral drug developed for the treatment of respiratory syncytial virus (RSV) infections. It acts as a fusion inhibitor, preventing the virus from entering host cells. This compound has shown promising results in clinical trials, particularly in reducing viral load and alleviating symptoms of RSV infection .
Aplicaciones Científicas De Investigación
Presatovir has several scientific research applications, including:
Chemistry: It serves as a model compound for studying fusion inhibitors and their mechanisms of action.
Biology: It is used to investigate the biology of RSV and the role of fusion proteins in viral entry.
Medicine: It is being explored as a potential therapeutic agent for treating RSV infections, particularly in vulnerable populations such as infants and immunocompromised individuals.
Mecanismo De Acción
Presatovir exerts its effects by inhibiting the fusion of the RSV envelope with the host cell membrane. This inhibition prevents the virus from entering the host cell and replicating. The molecular target of this compound is the RSV fusion protein, which is essential for the viral entry process. By binding to this protein, this compound disrupts the conformational changes required for membrane fusion, thereby blocking viral infection .
Direcciones Futuras
Presatovir has been evaluated in hematopoietic-cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI). While the treatment was well-tolerated, it did not significantly improve virologic or clinical outcomes versus placebo . Future studies in this population should incorporate novel methods to evaluate virus-related injury and treatment effects . Another study suggests that early treatment, before LRTI develops, is key for success in future studies .
Análisis Bioquímico
Biochemical Properties
Presatovir interacts with the fusion protein of the RSV, inhibiting the virus’s ability to enter host cells . This interaction disrupts the virus’s life cycle, reducing the viral load and alleviating symptoms of RSV infection .
Cellular Effects
This compound has been shown to significantly reduce nasal viral load, signs, and symptoms of RSV infection in a human challenge study . In hematopoietic-cell transplant recipients with RSV lower respiratory tract infection, this compound treatment did not significantly reduce the viral load or improve clinical outcomes versus placebo .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the fusion protein of the RSV . This binding interaction inhibits the fusion of the viral envelope with the host cell membrane, preventing the virus from entering the cell and replicating .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce the viral load and disease severity in a dose-dependent manner . Resistance-associated substitutions in the RSV fusion protein have been observed in some patients treated with this compound .
Métodos De Preparación
The synthesis of Presatovir involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyrazolo[1,5-a]pyrimidine core, followed by the introduction of various functional groups to achieve the final structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Presatovir undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Presatovir is unique among antiviral drugs due to its specific mechanism of action as a fusion inhibitor. Similar compounds include:
Palivizumab: A monoclonal antibody that targets the RSV fusion protein but is used primarily for prophylaxis rather than treatment.
Lumicitabine: An antiviral drug that targets the RSV polymerase, inhibiting viral replication.
Ziresovir: Another fusion inhibitor with a different chemical structure but similar mechanism of action.
Compared to these compounds, this compound has shown distinct advantages in terms of its oral bioavailability and efficacy in reducing viral load and symptoms in clinical trials .
Propiedades
IUPAC Name |
N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3/t17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXWTVKPWJNGD-UWJYYQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CC[C@@H](C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028097 | |
| Record name | Presatovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353625-73-6 | |
| Record name | Presatovir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353625736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Presatovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Presatovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRESATOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9628AJ27JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide](/img/structure/B610135.png)